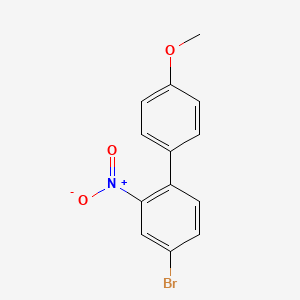

4-Bromo-4'-methoxy-2-nitrobiphenyl

Description

4-Bromo-4'-methoxy-2-nitrobiphenyl is a halogenated biphenyl derivative featuring bromo (Br), methoxy (OCH₃), and nitro (NO₂) substituents. The bromo group is positioned at the para position of one benzene ring, while the methoxy and nitro groups occupy para and ortho positions, respectively, on the adjacent ring.

The compound’s crystal structure (C₁₃H₁₁BrO) was resolved at 200 K, revealing a planar biphenyl backbone with interatomic distances consistent with electron-withdrawing effects from Br and NO₂ groups . Its synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using brominated nitrobenzene and methoxyphenylboronic acid precursors, achieving yields up to 97% under optimized conditions .

Propriétés

Formule moléculaire |

C13H10BrNO3 |

|---|---|

Poids moléculaire |

308.13 g/mol |

Nom IUPAC |

4-bromo-1-(4-methoxyphenyl)-2-nitrobenzene |

InChI |

InChI=1S/C13H10BrNO3/c1-18-11-5-2-9(3-6-11)12-7-4-10(14)8-13(12)15(16)17/h2-8H,1H3 |

Clé InChI |

CBPHEEDMWCDONB-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

4'-Methoxy-2-nitrobiphenyl (C₁₂H₁₁NO₃)

- Substituents : Lacks the bromo group at the 4-position.

- Synthesis : Synthesized via Suzuki coupling (97% yield) .

- Electronic Effects : The absence of Br reduces electron-withdrawing effects, increasing electron density on the biphenyl system. This enhances susceptibility to electrophilic substitution compared to the brominated analog.

- Applications : Primarily used as an intermediate in organic synthesis due to its reactivity.

4-Bromo-4'-fluoro-2-nitrodiphenyl (C₁₂H₈BrFNO₂)

- Substituents : Replaces methoxy with fluoro (F) at the 4'-position.

- Reactivity : Fluorine’s strong electron-withdrawing nature decreases aromatic reactivity compared to methoxy, altering regioselectivity in further functionalization .

4-Bromo-4'-iodobiphenyl (C₁₂H₈BrI)

Key Observations :

Crystallographic and Physicochemical Properties

Insights :

- Bromo and nitro groups enhance molecular rigidity, favoring monoclinic packing .

- Halogen size (Br vs. I) influences lattice parameters and thermal stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-4'-methoxy-2-nitrobiphenyl, and how can reaction conditions be optimized?

- Methodology : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the biphenyl core, leveraging bromo and methoxy substituents as directing groups. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield. Monitor reaction progress via TLC or HPLC .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel (hexane:ethyl acetate gradients) is effective for isolating isomers and removing nitro-group byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxy proton at ~δ 3.8 ppm, nitro-group deshielding effects) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H] ~278–280 Da) and isotopic patterns for bromine .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >95% .

Q. What solvents and storage conditions are optimal for stability?

- Solubility : Dissolves in polar aprotic solvents (e.g., DCM, acetone) but is poorly soluble in water.

- Storage : Store in amber vials at –20°C under inert gas (N/Ar) to prevent nitro-group degradation and bromine displacement .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?

- Case Study : If NMR suggests a planar biphenyl system but DFT calculations predict torsional strain, perform X-ray crystallography to confirm dihedral angles . Cross-validate with variable-temperature NMR to assess conformational flexibility .

- Troubleshooting : Discrepancies in mass spectra (e.g., unexpected adducts) may arise from solvent interactions; re-analyze samples in different ionization modes (ESI vs. APCI) .

Q. What strategies are effective for studying the compound’s reactivity in photochemical or electrochemical applications?

- Experimental Design :

- Photolysis : Irradiate in acetonitrile with a UV lamp (λ = 300–400 nm) to study nitro-group reduction or bromine radical formation. Use EPR to detect transient intermediates .

- Electrochemical Carboxylation : Employ a three-electrode system (Pt working electrode) in DMF with CO saturation. Monitor redox potentials via cyclic voltammetry to identify reduction peaks (~–1.5 V vs. Ag/AgCl) .

Q. How can researchers leverage this compound as a precursor for functional materials?

- Application Example : Use bromine as a leaving group in nucleophilic aromatic substitution to introduce thiols or amines for MOF/polymer synthesis. Characterize post-functionalization via IR (C-Br stretch ~500 cm disappearance) and BET surface area analysis .

Data Contradiction and Validation

Q. How should conflicting crystallography and spectroscopic data be reconciled?

- Example : If X-ray data shows a non-coplanar methoxy group but DFT predicts planarity, consider crystal packing effects. Recalculate DFT with periodic boundary conditions or use solid-state NMR to probe local environments .

Q. What are the best practices for validating synthetic intermediates with similar substituents (e.g., 4-Bromo-2-nitrobiphenyl derivatives)?

- Strategy : Synthesize and characterize model compounds (e.g., 4′-Bromo-2-nitrobiphenyl, CHBrNO) to establish baseline spectral profiles. Compare retention times (HPLC) and fragmentation patterns (MS/MS) to distinguish isomers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.